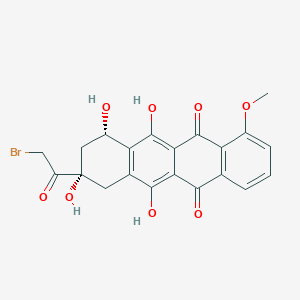
1-Phenylpropane-1,3-diamine
Descripción general
Descripción
1-Phenylpropane-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are known for their significance in natural products and as building blocks in synthetic organic chemistry. These compounds are characterized by having two amine groups separated by a single carbon atom .
Synthesis Analysis
The synthesis of 1-Phenylpropane-1,3-diamine and related compounds can be achieved through various methods. A notable approach is the multi-enzymatic synthesis of phenylpropanolamines
Aplicaciones Científicas De Investigación
Metal-Directed Synthesis and DNA Interaction
- The compound has been used in metal-directed synthesis to produce acyclic and macrocyclic complexes with potential applications in catalysis and material science. For example, its copper(II) complex exhibits modest DNA cleavage activity, suggesting applications in biochemistry and molecular biology (Robertson et al., 2004).
Calcimimetic Properties
- Derivatives of 1-Phenylpropane-1,3-diamine have shown calcimimetic activity, acting on the calcium-sensing receptor (CaSR). This activity indicates potential therapeutic applications in treating diseases related to calcium homeostasis (Dauban et al., 2000).
Asymmetric Synthesis
- The compound has been utilized in asymmetric synthesis, producing chiral 1,2-diamines with high enantioselectivity. These diamines serve as ligands or chiral auxiliaries in various asymmetric reactions, highlighting their significance in the development of pharmaceuticals and fine chemicals (Cho et al., 2019).
Catalysis
- 1-Phenylpropane-1,3-diamine derivatives have been used as catalysts in the Cu(II)-catalyzed Henry reaction, achieving significant chemical yields and enantiomeric excesses. This demonstrates their utility in catalytic processes for the synthesis of biologically active molecules (Tydlitát et al., 2015).
Material Science
- In the context of material science, the diamine has been explored for the synthesis of new polymers and polyimides, offering properties like high thermal stability and solubility in organic solvents. Such materials are promising for applications in electronics, coatings, and advanced composites (Kausar et al., 2010).
Mecanismo De Acción
Target of Action
1-Phenylpropane-1,3-diamine is a complex organic compound with potential applications in various industries . It’s important to note that the targets can vary depending on the specific application of the compound.
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as diamines . Diamines are characterized by the presence of two amine groups, which are basic in nature and can react with acids to form salts . This property could play a role in its interaction with other molecules or targets.
Biochemical Pathways
It’s worth noting that diamines, in general, can participate in a variety of biochemical reactions due to their two reactive amine groups . They can act as intermediates in the synthesis of a wide range of compounds, including polymers, pharmaceuticals, and agrochemicals .
Result of Action
It’s known that diamines can participate in a variety of chemical reactions, potentially leading to various downstream effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 1-Phenylpropane-1,3-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine groups, potentially influencing the compound’s reactivity . Additionally, temperature and solvent can also affect the compound’s stability and reactivity .
Safety and Hazards
1-Phenylpropane-1,3-diamine is classified as a dangerous substance. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
1-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPCRJUQLPMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515945 | |
| Record name | 1-Phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpropane-1,3-diamine | |
CAS RN |
4888-74-8 | |
| Record name | 1-Phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing organoboron compounds like those derived from N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine?
A1: Organoboron compounds are important intermediates in organic synthesis and have found various applications in fields like materials science and medicinal chemistry. The research highlights a specific example where N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine acts as a precursor for creating novel organoboron complexes. These complexes, characterized using X-ray crystallography [, ], provide valuable insights into the structural features and bonding properties of such derivatives. This knowledge contributes to a deeper understanding of organoboron chemistry and might pave the way for developing new compounds with tailored properties in the future.
Q2: How does the structure of the synthesized organoboron compounds relate to the starting compound, 1-phenylpropane-1,3-diamine?
A2: The research demonstrates that the reaction of N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine with oxybis(diphenylborane) leads to the formation of an open-chain hydroxylamine adduct of diphenylborinic acid [, ]. The 1-phenylpropane-1,3-diamine moiety becomes part of a larger cyclic structure through the coordination of its oxygen and nitrogen atoms to the boron center. This specific structural arrangement, confirmed by X-ray crystallography, highlights the ability of 1-phenylpropane-1,3-diamine derivatives to act as chelating ligands for boron-containing molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)
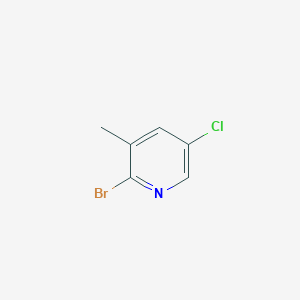

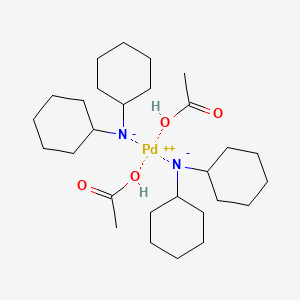



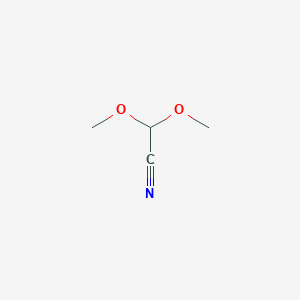
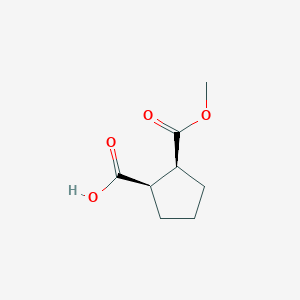

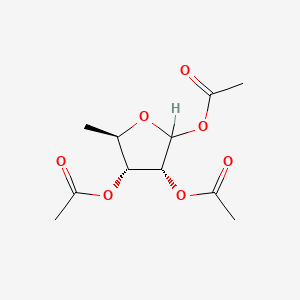
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)
